

Understanding the nomenclature of different corrin compounds.

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A Technical Guide to the Nomenclature of Corrin Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature of **corrin** compounds, essential for researchers, scientists, and professionals in drug development. This document details the systematic naming conventions as recommended by the International Union of Pure and Applied Chemistry (IUPAC), presents key quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for the characterization of these complex molecules.

Introduction to Corrinoids

Corrinoids are a class of natural compounds characterized by a central corrin ring, a macrocyclic structure similar to the porphyrin ring found in heme and chlorophyll.[1][2] The most prominent member of this family is vitamin B12 and its various forms, collectively known as cobalamins.[1] The core structure, corrin, consists of four reduced pyrrole rings linked together.[3][4] Unlike porphyrins, the corrin ring is more flexible and not fully aromatic.[2] The nomenclature of these compounds is systematic, building upon the foundational structure of corrin.

IUPAC Nomenclature of Corrin Compounds



The IUPAC nomenclature for **corrin**oids provides a systematic way to name these complex molecules, starting from the basic **corrin** ring and progressively adding functional groups and ligands.[3][5]

- **Corrin**: The fundamental macrocycle containing four pyrrole rings. The numbering of the atoms in the **corrin** ring follows the established system for porphyrins, with the omission of C-20.[3][4]
- Cobalt-containing Corrins: The presence of a cobalt ion at the center of the corrin ring is indicated by the prefix "cob."[3]
- Cobyrinic Acid: This is a heptacarboxylic acid derivative of the cobalt-**corrin** complex and a key intermediate in the biosynthesis of vitamin B12.[3]
- Cobinic Acid: Formed by the amidation of the propionic acid side chain at C-17 of cobyrinic acid with D-1-amino-2-propanol.[3]
- Cobamic Acid: Results from the further substitution of cobinic acid with a ribofuranose 3phosphate group.[3]
- Cobamide: The hexaamide of cobamic acid.[3]
- Cobalamin: A specific type of cobamide where the α-ligand (lower position) is 5,6-dimethylbenzimidazole, which is also attached to the ribose moiety.[2] The general term "cobalamin" can refer to various forms of vitamin B12.

The nomenclature also specifies the ligands attached to the central cobalt atom in the α (lower) and β (upper) axial positions. For example, cyanocobalamin has a cyanide group in the β -position, while in methylcobalamin, it is a methyl group.[6]

Key Corrin Compounds and Their Properties

This section provides quantitative data for some of the most commonly studied **corrin** compounds.

Physicochemical Properties



Compound	Molecular Formula	Molar Mass (g/mol)	Appearance
Cyanocobalamin	C63H88C0N14O14P	1355.37	Dark red crystals or powder
Hydroxocobalamin	C62H89C0N13O15P	1346.36	Dark red crystals or powder
Methylcobalamin	C63H91C0N13O14P	1344.38	Red crystalline powder
Adenosylcobalamin	C72H100C0N18O17P	1579.57	Dark red needles

UV-Vis Absorption Maxima

The UV-Vis absorption spectra of **corrin**oids are characteristic and useful for their identification and quantification. The exact positions of the absorption maxima can vary slightly depending on the solvent and pH.

Compound	λmax 1 (nm)	λmax 2 (nm)	λmax 3 (nm)	Solvent/Condit ions
Cyanocobalamin	~278	~361	~550	Water[7][8]
Hydroxocobalami n	~274	~351	~526	Water[8]
Adenosylcobala min	~260	~375	~525	Water
Methylcobalamin	~264	~374	~520	Water

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of **corrin**oids. The following table summarizes key ¹H and ¹³C chemical shifts for cyanocobalamin.

¹H and ¹³C NMR Chemical Shifts for Cyanocobalamin (in D₂O)



Atom	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
C1	-	175.4
C2	2.55	35.8
C5	5.98	99.8
C10	5.95	106.1
C15	6.45	107.2
C20 (CH ₃)	2.50	20.3
B-CH₃ (BDB)	2.24	20.4
R-H1'	6.22	91.8

Note: This is a partial list of assignments. Complete assignment requires advanced

2D NMR techniques.

Mass Spectrometry Fragmentation Data

Mass spectrometry is crucial for determining the molecular weight and structural features of **corrin**oids. The fragmentation patterns provide valuable information about the different moieties of the molecule.

Major Mass Spectrometry Fragments of Cyanocobalamin (ESI-MS/MS)[9]



Precursor Ion (m/z)	Fragment Ion (m/z)	Description of Neutral Loss
678.3 ([M+2H] ²⁺)	359.1	Loss of the corrin ring with side chains
678.3 ([M+2H] ²⁺)	147.1	5,6-dimethylbenzimidazole fragment
1355.4 ([M+H]+)	1328.4	Loss of CN
1355.4 ([M+H]+)	997.5	Loss of the nucleotide loop

High-Performance Liquid Chromatography (HPLC) Retention Times

Reversed-phase HPLC is a common technique for separating different **corrin**oids. Retention times are highly dependent on the specific column, mobile phase composition, and other chromatographic conditions.

Example HPLC Retention Times for Cobalamins[7]



Compound	Retention Time (min)	Column	Mobile Phase
Hydroxocobalamin	11.3	Ascentis® RP-amide	Acetate buffer:methanol gradient
Cyanocobalamin	12.1	Ascentis® RP-amide	Acetate buffer:methanol gradient
Methylcobalamin	2.44	UPLC BEH C18	0.1% TFA in water/acetonitrile gradient
Adenosylcobalamin	2.15	UPLC BEH C18	0.1% TFA in water/acetonitrile gradient

Experimental Protocols

This section provides detailed methodologies for key experiments used in the analysis of **corrin** compounds.

Quantitative Analysis by UV-Vis Spectrophotometry

This protocol describes the quantification of cyanocobalamin in a pure sample.

Objective: To determine the concentration of cyanocobalamin in a solution using UV-Vis spectrophotometry.

Materials:

- UV-Vis spectrophotometer
- · Quartz cuvettes (1 cm path length)
- Volumetric flasks



- Pipettes
- Cyanocobalamin standard
- Deionized water

Procedure:

- Preparation of Standard Stock Solution: Accurately weigh a known amount of cyanocobalamin standard and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 μg/mL). Protect the solution from light.
- Preparation of Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to obtain concentrations in the desired range (e.g., 1-20 μg/mL).
- Preparation of Sample Solution: Dissolve the sample containing cyanocobalamin in deionized water to obtain a concentration expected to be within the range of the working standards.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan a wavelength range of 250-700 nm.
 - Use deionized water as a blank to zero the instrument.
 - Measure the absorbance of each working standard and the sample solution at the wavelength of maximum absorbance (λmax) for cyanocobalamin, which is approximately 361 nm.[7][8]
- Data Analysis:
 - Plot a calibration curve of absorbance versus the concentration of the working standards.
 - Determine the concentration of cyanocobalamin in the sample solution by interpolating its absorbance on the calibration curve.



• Calculate the concentration in the original sample, accounting for any dilutions.

Structural Analysis by ¹H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of a **corrin** compound.

Objective: To obtain a high-resolution ¹H NMR spectrum of a **corrin** compound for structural elucidation.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- Corrin compound sample

Procedure:

- Sample Preparation: Dissolve an appropriate amount of the corrin compound (typically 1-5 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve high homogeneity and resolution.
 - Tune and match the probe for the ¹H frequency.
- Data Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.



- Acquire the ¹H NMR spectrum. For samples in D2O, a presaturation pulse sequence may be needed to suppress the residual HDO signal.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to an internal standard (e.g., DSS or TSP for D₂O) or the residual solvent peak.
 - Integrate the signals and analyze the chemical shifts and coupling patterns to elucidate the structure. For complete assignment, 2D NMR experiments like COSY, TOCSY, NOESY, HSQC, and HMBC are necessary.[10]

Analysis by LC-MS/MS

This protocol provides a general procedure for the separation and identification of **corrin**oids using liquid chromatography-tandem mass spectrometry.

Objective: To separate and identify different **corrin** compounds in a mixture using LC-MS/MS.

Materials:

- LC-MS/MS system (including a high-pressure liquid chromatograph and a tandem mass spectrometer with an ESI or APCI source)
- Reversed-phase HPLC column (e.g., C18)
- Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, methanol, with additives like formic acid or ammonium acetate)
- Corrinoid standards
- Sample containing corrinoids

Procedure:

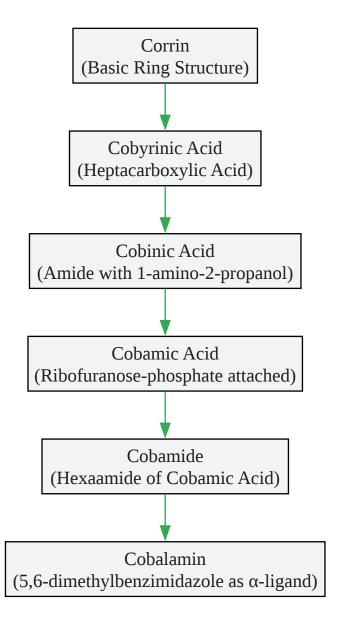


- Sample Preparation: Dissolve the sample in a suitable solvent, filter it through a 0.22 μm filter, and place it in an autosampler vial. Protect the sample from light.
- LC Method Development:
 - Choose an appropriate reversed-phase column and mobile phase system. A gradient elution is often necessary to separate the different corrinoids.
 - Optimize the gradient profile, flow rate, and column temperature to achieve good separation of the target analytes.
- MS/MS Method Development:
 - Infuse standard solutions of each corrinoid into the mass spectrometer to determine the optimal ionization parameters (e.g., spray voltage, gas flows, temperature).
 - Determine the precursor ion (e.g., [M+H]+ or [M+2H]²⁺) for each analyte.
 - Perform product ion scans to identify characteristic fragment ions for each precursor ion.
 - Set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions for each corrinoid.
- LC-MS/MS Analysis:
 - Inject the sample onto the LC-MS/MS system.
 - Acquire data using the developed MRM method.
- Data Analysis:
 - Identify the corrinoids in the sample by comparing their retention times and MRM transitions with those of the standards.
 - Quantify the analytes by constructing calibration curves from the analysis of standard solutions of known concentrations.

Signaling Pathways and Logical Relationships



The following diagrams, generated using Graphviz, illustrate key metabolic pathways and relationships involving **corrin** compounds.

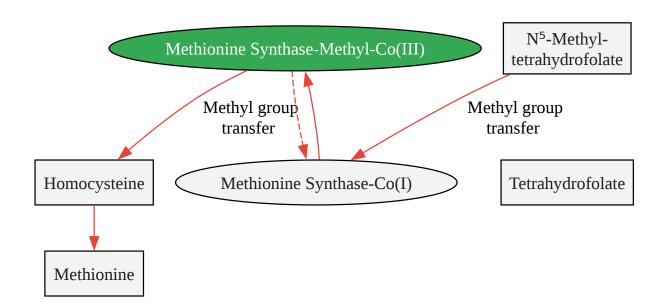


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Nomenclature hierarchy of corrin compounds.







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